1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol
Overview
Description
1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a bromonaphthalene moiety linked to a pyridinylpiperazine group via a propanol bridge
Preparation Methods
The synthesis of 1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with 6-bromonaphthalene and 4-pyridin-2-ylpiperazine.
Reaction Conditions: The bromonaphthalene is first converted to its corresponding naphthoxy derivative through a nucleophilic substitution reaction with an appropriate alcohol. This intermediate is then reacted with 4-pyridin-2-ylpiperazine under basic conditions to form the final product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. .
Chemical Reactions Analysis
1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.
Material Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in binding studies to understand its interaction with various biological targets, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism by which 1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes in the body, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transmission.
Comparison with Similar Compounds
1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(6-Bromonaphthalen-2-yl)oxypropan-2-one and 1-(6-Bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylmethyl)piperazin-1-ylpropan-2-ol share structural similarities.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2/c23-19-6-4-18-14-21(7-5-17(18)13-19)28-16-20(27)15-25-9-11-26(12-10-25)22-3-1-2-8-24-22/h1-8,13-14,20,27H,9-12,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIFWRAMGLSJHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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